

# Application Note: Analysis of Capreomycin Sulfate by Liquid Chromatography

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Compound of Interest		
Compound Name:	Capreomycin Sulfate	
Cat. No.:	B1662203	Get Quote

### **Abstract**

This document provides a detailed application note and protocol for the analysis of **Capreomycin Sulfate** and its related substances using liquid chromatography. The methods outlined are based on established and validated procedures, suitable for quality control, stability testing, and research applications. This guide is intended for researchers, scientists, and drug development professionals.

## Introduction

Capreomycin Sulfate is a polypeptide antibiotic mixture primarily used to treat multidrug-resistant tuberculosis. It consists of four main active components: Capreomycin IA, IB, IIA, and IIB. Analytical characterization is crucial to ensure the quality, potency, and safety of the drug product. Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), offers the necessary resolution and sensitivity for separating and quantifying the main components and any related substances or impurities. This document details a robust ion-pair reversed-phase HPLC method.

## **Experimental Protocols**

## Recommended Method: Ion-Pair Reversed-Phase HPLC

This method is designed for the separation of the four main components of Capreomycin and its related impurities.[1][2]



### 1.1. Materials and Reagents

- Capreomycin Sulfate Reference Standard (e.g., USP)
- Acetonitrile (HPLC grade)
- Sodium hexanesulfonate (ion-pairing agent)
- Potassium dihydrogen phosphate
- Phosphoric acid
- Water (HPLC grade)
- 1.2. Equipment
- HPLC system with a gradient pump, autosampler, column oven, and UV detector.
- Data acquisition and processing software.
- Analytical balance
- pH meter
- · Volumetric flasks and pipettes
- Syringe filters (0.45 μm)
- 1.3. Chromatographic Conditions



Parameter	Value
Column	Hypersil base deactivated C18 (250 mm x 4.6 mm, 5 μm)
Mobile Phase A	Phosphate buffer pH 2.3 with 0.025 M sodium hexanesulfonate
Mobile Phase B	Acetonitrile
Gradient Program	See Table 2
Flow Rate	1.0 mL/min[1][2]
Column Temperature	25 °C[1][2]
Detection	UV at 268 nm[1][2]
Injection Volume	20 μL

#### 1.4. Preparation of Solutions

- Phosphate Buffer (pH 2.3): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to a concentration of 0.05 M. Adjust the pH to 2.3 with phosphoric acid.
- Mobile Phase A: Dissolve sodium hexanesulfonate in the phosphate buffer to a final concentration of 0.025 M. Filter and degas.
- Mobile Phase B: Acetonitrile.
- Standard Solution: Accurately weigh and dissolve an appropriate amount of Capreomycin Sulfate Reference Standard in water to obtain a final concentration of approximately 2.0 mg/mL.
- Sample Solution: Accurately weigh and dissolve the **Capreomycin Sulfate** sample in water to obtain a final concentration of approximately 2.0 mg/mL.

#### 1.5. Gradient Elution Program



Time (minutes)	Mobile Phase A (%)	Mobile Phase B (%)
0	55	45
25	52	48
40	52	48
45	55	45
55	55	45

#### 1.6. System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution. The acceptance criteria are outlined in Table 3.

## **Data Presentation**

**Table 1: Summary of Quantitative Performance Data** 

Parameter	Result
Linearity (Concentration Range)	0.1 - 4.0 mg/mL
Correlation Coefficient (r²)	> 0.999
Precision (%RSD for peak areas)	< 2.0%
Accuracy (Recovery)	98.0% - 102.0%
Limit of Detection (LOD)	1.75 μg/mL[3]
Limit of Quantification (LOQ)	5.25 μg/mL[3]

## **Table 2: Gradient Elution Program**



Time (minutes)	Mobile Phase A (%)	Mobile Phase B (%)
0	55	45
25	52	48
40	52	48
45	55	45
55	55	45

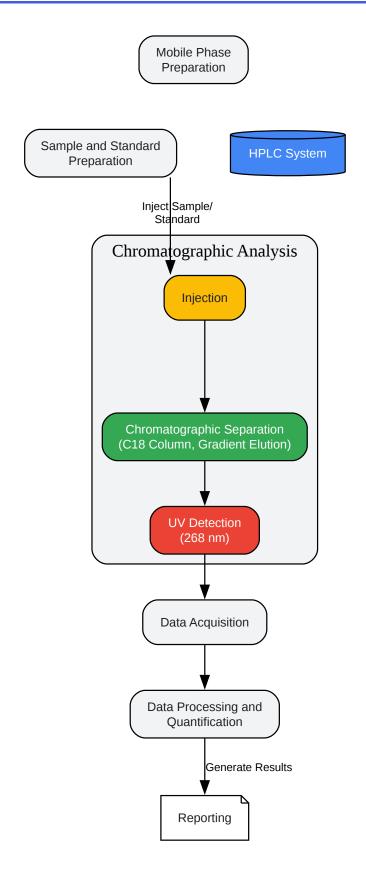
**Table 3: System Suitability Test Parameters and** 

Acceptance Criteria

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry Factor)	≤ 2.0
Theoretical Plates (N)	> 2000
Resolution (Rs) between Capreomycin IIA and IIB	> 1.5
Resolution (Rs) between Capreomycin IA and IB	> 1.5
Repeatability (%RSD of 6 replicate injections)	≤ 2.0%

## Visualizations Experimental Workflow



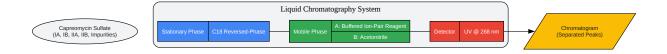


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Caption: Workflow for the HPLC analysis of Capreomycin Sulfate.



## **Logical Relationship of Analytical Method Components**



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Caption: Key components of the liquid chromatography method.

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## References

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- 2. Development and validation of a liquid chromatographic method for the analysis of capreomycin sulfate and its related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
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